molecular formula C12H14O2 B070294 7-methyl-2,3-dihydro-1H-inden-4-yl acetate CAS No. 175136-12-6

7-methyl-2,3-dihydro-1H-inden-4-yl acetate

Cat. No.: B070294
CAS No.: 175136-12-6
M. Wt: 190.24 g/mol
InChI Key: MABWFAYFFNHAOF-UHFFFAOYSA-N
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Description

7-methyl-2,3-dihydro-1H-inden-4-yl acetate is an organic compound with the molecular formula C12H14O2. It is a derivative of indane, a bicyclic hydrocarbon, and features an acetate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

7-methyl-2,3-dihydro-1H-inden-4-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-methyl-2,3-dihydro-1H-inden-4-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-2,3-dihydro-1H-inden-4-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which may interact with cellular pathways. The indane core can interact with various receptors or enzymes, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    7-methyl-2,3-dihydro-1H-indene: The parent compound without the acetate group.

    7-methyl-2,3-dihydro-1H-inden-4-ol: The reduced form of the acetate derivative.

    7-methyl-2,3-dihydro-1H-inden-4-one: The oxidized form of the acetate derivative.

Uniqueness

7-methyl-2,3-dihydro-1H-inden-4-yl acetate is unique due to the presence of the acetate functional group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(7-methyl-2,3-dihydro-1H-inden-4-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-6-7-12(14-9(2)13)11-5-3-4-10(8)11/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABWFAYFFNHAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379338
Record name 7-methyl-2,3-dihydro-1H-inden-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-12-6
Record name 7-methyl-2,3-dihydro-1H-inden-4-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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